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molecular formula C4H4N2O B189419 3(2H)-Pyridazinone CAS No. 504-30-3

3(2H)-Pyridazinone

Cat. No. B189419
M. Wt: 96.09 g/mol
InChI Key: AAILEWXSEQLMNI-UHFFFAOYSA-N
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Patent
US04346221

Procedure details

Haginiwa et al. [Yakugaku Zasshi 98 (1), 67-71 (1978); Chem. Abstrs. 88, 170,096v (1978)] reacted 3(2H)-pyridazinone with pyridine 1-oxide and platinized Pd-C catalyst to produce 6-(2-pyridinyl)-3(2H)-pyridazinone.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.[N+:8]1([O-])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>[Pd]>[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:6]1[CH:5]=[CH:4][C:3](=[O:7])[NH:2][N:1]=1

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(C=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]1(=CC=CC=C1)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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